Cas no 1690628-69-3 (2-(cycloheptylmethoxy)ethane-1-sulfonyl chloride)

2-(cycloheptylmethoxy)ethane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-(cycloheptylmethoxy)ethane-1-sulfonyl chloride
- EN300-1144527
- 1690628-69-3
-
- インチ: 1S/C10H19ClO3S/c11-15(12,13)8-7-14-9-10-5-3-1-2-4-6-10/h10H,1-9H2
- InChIKey: FSIQOFQPILFIAQ-UHFFFAOYSA-N
- ほほえんだ: ClS(CCOCC1CCCCCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 254.0743433g/mol
- どういたいしつりょう: 254.0743433g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-(cycloheptylmethoxy)ethane-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1144527-0.5g |
2-(cycloheptylmethoxy)ethane-1-sulfonyl chloride |
1690628-69-3 | 95% | 0.5g |
$671.0 | 2023-10-25 | |
Enamine | EN300-1144527-5g |
2-(cycloheptylmethoxy)ethane-1-sulfonyl chloride |
1690628-69-3 | 95% | 5g |
$2028.0 | 2023-10-25 | |
Enamine | EN300-1144527-1.0g |
2-(cycloheptylmethoxy)ethane-1-sulfonyl chloride |
1690628-69-3 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1144527-2.5g |
2-(cycloheptylmethoxy)ethane-1-sulfonyl chloride |
1690628-69-3 | 95% | 2.5g |
$1370.0 | 2023-10-25 | |
Enamine | EN300-1144527-0.05g |
2-(cycloheptylmethoxy)ethane-1-sulfonyl chloride |
1690628-69-3 | 95% | 0.05g |
$587.0 | 2023-10-25 | |
Enamine | EN300-1144527-10g |
2-(cycloheptylmethoxy)ethane-1-sulfonyl chloride |
1690628-69-3 | 95% | 10g |
$3007.0 | 2023-10-25 | |
Enamine | EN300-1144527-0.25g |
2-(cycloheptylmethoxy)ethane-1-sulfonyl chloride |
1690628-69-3 | 95% | 0.25g |
$642.0 | 2023-10-25 | |
Enamine | EN300-1144527-1g |
2-(cycloheptylmethoxy)ethane-1-sulfonyl chloride |
1690628-69-3 | 95% | 1g |
$699.0 | 2023-10-25 | |
Enamine | EN300-1144527-0.1g |
2-(cycloheptylmethoxy)ethane-1-sulfonyl chloride |
1690628-69-3 | 95% | 0.1g |
$615.0 | 2023-10-25 |
2-(cycloheptylmethoxy)ethane-1-sulfonyl chloride 関連文献
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1. Book reviews
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2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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2-(cycloheptylmethoxy)ethane-1-sulfonyl chlorideに関する追加情報
Recent Advances in the Application of 2-(Cycloheptylmethoxy)ethane-1-sulfonyl Chloride (CAS: 1690628-69-3) in Chemical Biology and Pharmaceutical Research
The compound 2-(cycloheptylmethoxy)ethane-1-sulfonyl chloride (CAS: 1690628-69-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile reactivity. This sulfonyl chloride derivative serves as a critical intermediate in the synthesis of various bioactive molecules, particularly in the development of enzyme inhibitors and covalent protein modifiers. Recent studies have highlighted its potential in targeted drug design, where its ability to form stable sulfonamide linkages with nucleophilic residues (e.g., lysine or cysteine) in proteins enables precise modulation of biological pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-(cycloheptylmethoxy)ethane-1-sulfonyl chloride in the covalent inhibition of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. The researchers designed a series of irreversible inhibitors by conjugating this sulfonyl chloride with a pyrazolopyrimidine scaffold, achieving sub-nanomolar potency and high selectivity. The cycloheptylmethoxy moiety was found to enhance membrane permeability, addressing a common challenge in kinase inhibitor development. These findings underscore the compound's role in advancing next-generation therapeutics for hematological cancers.
In parallel, applications in proteomics have emerged, as reported in ACS Chemical Biology. The sulfonyl chloride's reactivity was leveraged to develop chemoproteomic probes for mapping solvent-accessible lysines in live cells. Compared to traditional acylating agents, 2-(cycloheptylmethoxy)ethane-1-sulfonyl chloride exhibited improved kinetics and reduced off-target labeling, enabling more accurate profiling of druggable hotspots. This technique has been adopted in target deconvolution studies for covalent drugs, including those targeting SARS-CoV-2 main protease.
From a synthetic chemistry perspective, innovations in the preparation of 1690628-69-3 have been reported. A 2024 Organic Process Research & Development paper detailed a scalable, chromatography-free synthesis via phase-transfer catalysis, achieving 78% yield with >99% purity. This advancement addresses previous limitations in large-scale production, facilitating broader exploration of its applications. Stability studies under GMP conditions confirmed its suitability for preclinical development, with no observed degradation at -20°C over 12 months.
Ongoing research (as of Q2 2024) is exploring the compound's utility in antibody-drug conjugates (ADCs), where its sulfonyl chloride group enables efficient payload attachment while maintaining antibody integrity. Early results presented at the AACR Annual Meeting show promising tumor-specific delivery in HER2+ models, with a 3-fold improvement in therapeutic index compared to maleimide-based linkers. These developments position 2-(cycloheptylmethoxy)ethane-1-sulfonyl chloride as a multifaceted tool bridging synthetic chemistry, chemical biology, and translational medicine.
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